molecular formula C₂₁H₂₀D₈O₅ B1164045 Prednisolone-d8 (Major)

Prednisolone-d8 (Major)

Cat. No.: B1164045
M. Wt: 368.49
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopes in Quantitative Biomedical Research and Analytical Chemistry

Stable isotopes are non-radioactive forms of elements that contain an additional neutron, resulting in a higher atomic mass. nih.gov This subtle difference in mass allows them to be distinguished from their more common, lighter counterparts using mass spectrometry. nih.govspectroscopyonline.com This unique characteristic makes them invaluable tools in quantitative biomedical research and analytical chemistry. symeres.comsilantes.com

One of the primary applications of stable isotopes is as "tracers." spectroscopyonline.commusechem.com By introducing a stable isotope-labeled compound into a biological system, researchers can track its metabolic fate, providing insights into complex biochemical pathways. silantes.commetsol.com This is crucial for understanding disease progression and the effects of drugs on metabolic processes. silantes.commetsol.com

Furthermore, stable isotope-labeled compounds serve as superior internal standards in analytical methods, particularly in chromatography coupled with mass spectrometry (LC-MS). texilajournal.comscispace.comscioninstruments.com An internal standard is a compound added in a known amount to a sample to correct for variations during sample preparation and analysis. scioninstruments.com By using a stable isotope-labeled version of the analyte as the internal standard, any loss or variation in the analyte during the analytical process will be mirrored by the internal standard, leading to highly accurate and precise quantification. texilajournal.comclearsynth.com This is because the labeled and unlabeled compounds have nearly identical chemical and physical properties, ensuring they behave similarly during extraction, chromatography, and ionization. scispace.com

Overview of Deuterated Compounds as Indispensable Research Tools in Drug Discovery and Development

Deuterium (B1214612), a stable isotope of hydrogen, has become a key tool in drug discovery and development. nih.govnih.gov The process of replacing hydrogen with deuterium in a molecule is known as deuteration. unibestpharm.com This seemingly minor structural change can significantly impact a drug's properties. nih.govnih.gov

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.com This increased bond strength can make a deuterated compound more resistant to metabolic breakdown, particularly by enzymes like cytochrome P450. unibestpharm.com This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced dosing frequency. nih.gov By altering the metabolic pathway, deuteration can also decrease the formation of toxic metabolites, thereby improving the drug's safety profile. researchgate.net

Beyond improving metabolic stability, deuterated compounds are extensively used as internal standards in pharmacokinetic studies. researchgate.net These studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to drug development. metsol.com The use of deuterated internal standards in these studies ensures the high level of accuracy and precision required for regulatory submissions. metsol.comclearsynth.com

Context of Prednisolone (B192156) within Glucocorticoid Research and its Role in Pharmaceutical Science

Prednisolone is a synthetic glucocorticoid, a class of steroid hormones that are potent anti-inflammatory and immunosuppressive agents. drugbank.comnih.gov It is the active metabolite of prednisone (B1679067) and is used to treat a wide range of conditions, including inflammatory, allergic, and autoimmune diseases. wikipedia.orgresearchgate.net

The mechanism of action of glucocorticoids like prednisolone involves binding to glucocorticoid receptors, which in turn modulates gene expression to suppress pro-inflammatory signals and promote anti-inflammatory pathways. drugbank.comnih.gov At lower doses, they exert anti-inflammatory effects, while higher doses lead to immunosuppression. drugbank.com

Due to its widespread use and significant therapeutic effects, prednisolone has been the subject of extensive research. nih.gov Understanding its pharmacokinetics and metabolism is crucial for optimizing its therapeutic use and minimizing side effects. springernature.com

Rationale for the Strategic Application of Prednisolone-d8 (Major) as a Deuterated Standard

Given the importance of accurately measuring prednisolone levels in biological samples for both clinical and research purposes, the use of a reliable internal standard is paramount. nih.gov Prednisolone-d8 (Major) is the deuterated form of prednisolone, where eight hydrogen atoms have been replaced by deuterium. lgcstandards.com

The strategic application of Prednisolone-d8 as an internal standard in analytical methods like LC-MS/MS offers several key advantages:

Co-elution: Prednisolone-d8 has nearly identical chromatographic behavior to prednisolone, meaning they elute at the same time from the chromatography column. texilajournal.comnih.gov This is a critical feature for an ideal internal standard.

Correction for Matrix Effects: Biological samples like plasma and urine are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as matrix effects. clearsynth.comdshs-koeln.de Because Prednisolone-d8 is chemically almost identical to prednisolone, it is affected by matrix effects in the same way, allowing for accurate correction and quantification. texilajournal.comclearsynth.com

Improved Accuracy and Precision: The use of a deuterated internal standard significantly improves the accuracy and precision of quantitative analyses by compensating for variations in sample preparation, injection volume, and instrument response. scioninstruments.comclearsynth.com

Numerous studies have demonstrated the successful use of deuterated prednisolone as an internal standard for the quantification of prednisolone in various biological matrices. springernature.comnih.govupf.edunih.gov This makes Prednisolone-d8 an essential tool for pharmacokinetic studies, therapeutic drug monitoring, and doping control analysis.

PropertyDescription
Chemical Formula C21D8H20O5 lgcstandards.com
Molecular Weight 368.49 g/mol lgcstandards.com
Unlabeled CAS Number 50-24-8 lgcstandards.com
Primary Application Internal standard for quantitative analysis of Prednisolone nih.govmedchemexpress.com
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govsigmaaldrich.com

Properties

Molecular Formula

C₂₁H₂₀D₈O₅

Molecular Weight

368.49

Synonyms

(11β)-11,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione-d8;  Metacortandralone-d8;  Delta F-d8;  Hydrocortisone-d8;  Hydroretrocortine-d8;  Codelcortone-d8;  Decaprednil-d8;  Predonine-d8; 

Origin of Product

United States

Synthesis, Structural Elucidation, and Isotopic Purity of Prednisolone D8 Major

Methodologies for Deuterium (B1214612) Labeling of Steroidal Compounds

The introduction of deuterium atoms into the prednisolone (B192156) molecule requires precise and controlled chemical reactions to ensure the desired isotopic enrichment at specific positions.

Chemical Synthesis Approaches for Regioselective Deuteration of Prednisolone

The synthesis of deuterated prednisolone often involves multi-step processes that leverage the reactivity of different functional groups within the steroid nucleus. One common strategy involves the reductive deuteration of prednisone (B1679067) or a suitable prednisolone precursor. For instance, the reduction of the double bonds at the C-1 and C-2 positions of prednisone can be achieved using a deuterium source in the presence of a catalyst, such as rhodium on alumina, in a deuterated solvent like acetic acid-d4. nih.gov This method allows for the introduction of deuterium atoms at specific, non-exchangeable positions within the A-ring of the steroid.

Another approach involves base-catalyzed hydrogen-deuterium exchange reactions. nih.govnih.gov By carefully selecting the reaction conditions, including the base (e.g., sodium deuteroxide in deuterated methanol) and temperature, specific protons on the steroid backbone can be exchanged for deuterium atoms. Protecting groups are often employed to prevent unwanted side reactions at other sensitive functional groups, such as the dihydroxyacetone side chain at C-17. nih.gov The regioselectivity of these reactions is crucial for producing a well-defined deuterated standard. nih.gov

Discussion of Isotopic Exchange Mechanisms in the Derivatization Process

During the synthesis and subsequent derivatization of deuterated steroids, the stability of the deuterium labels is of paramount importance. Isotopic exchange, the unintended replacement of deuterium with hydrogen, can occur under certain conditions, compromising the isotopic purity of the standard. sigmaaldrich.com The mechanism of this exchange is often dependent on the pH of the solution and the position of the deuterium atoms. sigmaaldrich.com Deuterium atoms located at positions activated by adjacent carbonyl groups or other electron-withdrawing groups are more susceptible to base-catalyzed exchange. sigmaaldrich.com

For example, protons alpha to a ketone are enolizable and can readily exchange with deuterium from a deuterated solvent in the presence of a base. Understanding these mechanisms is critical for designing synthetic routes and purification procedures that minimize isotopic scrambling and ensure the integrity of the final Prednisolone-d8 product. Derivatization procedures, often used to improve the chromatographic and mass spectrometric properties of steroids, must also be carefully evaluated to prevent any loss of deuterium. nih.govresearchgate.netnih.gov

Advanced Analytical Techniques for Confirmation of Isotopic Enrichment and Positional Assignment

Once synthesized, the Prednisolone-d8 (Major) must be rigorously analyzed to confirm its isotopic composition and the precise location of the deuterium atoms.

Mass Spectrometry (MS) for Accurate Determination of Deuterium Content and Distribution

Mass spectrometry is an indispensable tool for determining the isotopic enrichment and distribution in deuterated compounds. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the total number of deuterium atoms incorporated. acs.org The isotopic cluster of the molecular ion provides information about the distribution of different isotopologues (molecules with varying numbers of deuterium atoms).

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to analyze deuterated steroids. nih.govnih.gov For GC-MS analysis, the steroid is often derivatized to increase its volatility. nih.gov The fragmentation pattern observed in the mass spectrum can provide clues about the location of the deuterium atoms, as the masses of the fragment ions will be shifted depending on which parts of the molecule retain the deuterium labels. acs.org

Table 1: Illustrative Mass Spectrometry Data for Prednisolone-d8

IonExpected m/z (Prednisolone)Observed m/z (Prednisolone-d8)Deuterium Incorporation
[M+H]+361.2010369.25138
[M+Na]+383.1829391.23328

This table presents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Isotopic Position Assignment

In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. researchgate.net This allows for the unambiguous assignment of the deuteration sites by comparing the spectrum of the deuterated compound to that of the unlabeled prednisolone. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can further aid in the complete structural elucidation and confirmation of isotopic labeling. nih.gov

Rigorous Assessment of Chemical and Isotopic Purity for Prednisolone-d8 (Major) as a Reference Standard

For Prednisolone-d8 (Major) to be a reliable internal standard, both its chemical and isotopic purity must be high and accurately determined. sigmaaldrich.com

The chemical purity is typically assessed using techniques like high-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometric detector. lgcstandards.com This ensures that the material is free from any unlabeled prednisolone or other synthesis-related impurities.

The isotopic purity is a measure of the percentage of the deuterated compound relative to any residual unlabeled or partially labeled species. nih.gov This is determined from the mass spectrometry data by calculating the relative intensities of the ion signals corresponding to the different isotopologues. A high isotopic purity (typically >98%) is essential to minimize interference and ensure accurate quantification in analytical methods. sigmaaldrich.com The combination of these rigorous analytical assessments guarantees that Prednisolone-d8 (Major) meets the stringent requirements for its use as a certified reference material. sigmaaldrich.com

Advanced Bioanalytical Method Development and Validation Utilizing Prednisolone D8 Major

Principles and Advantages of Stable Isotope Dilution Mass Spectrometry (SID-MS) in Quantitative Bioanalysis

Stable Isotope Dilution Mass Spectrometry (SID-MS) stands as a gold standard for quantitative analysis in complex matrices due to its superior accuracy and precision. nih.govnih.gov The fundamental principle of SID-MS involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte of interest to the sample at the earliest stage of analysis. nih.govnih.gov This SIL analog, in this case, Prednisolone-d8, is chemically identical to the endogenous analyte (Prednisolone) but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H). acanthusresearch.com

The key advantage of this technique lies in the fact that the SIL internal standard (SIL-IS) and the analyte behave almost identically during sample preparation and analysis. acanthusresearch.comagnopharma.com Any loss of analyte during extraction, derivatization, or injection is mirrored by a proportional loss of the SIL-IS. nih.gov Similarly, any variations in ionization efficiency within the mass spectrometer's ion source affect both the analyte and the internal standard to the same extent. agnopharma.comcrimsonpublishers.com Consequently, the ratio of the mass spectrometric response of the analyte to that of the SIL-IS remains constant, regardless of these variations. nih.gov This ratio is then used to accurately determine the concentration of the analyte in the original sample by referencing a calibration curve. nih.gov

The primary benefits of employing SID-MS in quantitative bioanalysis include:

Enhanced Accuracy and Precision: By correcting for procedural variations, SID-MS significantly improves the accuracy and precision of measurements. nih.govcrimsonpublishers.com

Mitigation of Matrix Effects: It effectively compensates for the suppression or enhancement of the analyte signal caused by co-eluting matrix components. crimsonpublishers.comwaters.comdshs-koeln.de

Correction for Recovery Variability: The technique inherently accounts for incomplete and variable recovery of the analyte during sample preparation. scispace.comnih.gov

Increased Robustness: SID-MS methods are generally more robust and less susceptible to day-to-day variations in experimental conditions. scispace.com

Role of Prednisolone-d8 (Major) as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantification

In the context of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, Prednisolone-d8 serves as an ideal SIL-IS for the quantification of Prednisolone (B192156). Its structural similarity and identical physicochemical properties to the unlabeled Prednisolone ensure that it co-elutes chromatographically and experiences the same ionization effects. dshs-koeln.deresearchgate.net

Strategies for Mitigation of Matrix Effects and Ion Suppression/Enhancement

Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. waters.comchromatographyonline.com These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. chromatographyonline.com

The use of Prednisolone-d8 as an internal standard is a primary strategy to mitigate these effects. waters.comdshs-koeln.de Because Prednisolone-d8 co-elutes with Prednisolone, it is subjected to the same matrix-induced ion suppression or enhancement. researchgate.nettandfonline.com As the mass spectrometer measures the ratio of the analyte to the internal standard, these effects are effectively canceled out, leading to a more accurate and reliable quantification. dshs-koeln.de While SIL internal standards are highly effective, it is important to note that in cases of severe matrix effects, the analyte and SIL-IS may not experience identical suppression, potentially leading to some variability. waters.com

Compensation for Variability in Analyte Extraction Recovery

The process of extracting an analyte from a complex biological matrix like plasma or urine is often incomplete and can be variable. scispace.comnih.gov Factors such as protein binding, sample viscosity, and procedural inconsistencies can all contribute to fluctuations in extraction recovery.

By adding a known amount of Prednisolone-d8 to the sample before the extraction process begins, any losses of Prednisolone during the extraction steps will be accompanied by a proportional loss of Prednisolone-d8. scispace.comnih.gov This ensures that the ratio of the analyte to the internal standard remains constant, thereby providing an accurate measure of the original analyte concentration, irrespective of the extraction efficiency. nih.gov

Methodological Approaches for the Quantification of Prednisolone and its Metabolites in Biological Matrices

The accurate quantification of Prednisolone and its metabolites, such as Prednisone (B1679067), in biological matrices necessitates meticulous sample preparation and optimized chromatographic separation. scispace.comsemanticscholar.org

Comprehensive Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid Phase Extraction, Protein Precipitation)

The primary goal of sample preparation is to remove interfering substances from the biological matrix and concentrate the analyte of interest. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a protein precipitating agent, such as acetonitrile or methanol, is added to the sample (e.g., plasma) to denature and precipitate proteins. academicjournals.org While effective for removing a large portion of proteins, it may not remove other interfering substances like phospholipids, which can cause significant matrix effects.

Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. scispace.compharmacyjournal.net For Prednisolone, which is a moderately non-polar steroid, organic solvents like ethyl acetate or a mixture of ethyl acetate and tert-methyl butyl ether are commonly employed. pharmacyjournal.netnih.gov This method provides a cleaner extract compared to PPT.

Solid Phase Extraction (SPE): SPE is a highly effective and versatile sample preparation technique that utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample. nih.govscispace.com Interfering components are washed away, and the analyte is then eluted with a suitable solvent. For corticosteroids like Prednisolone, reversed-phase sorbents such as C18 are frequently used. scispace.comoup.com SPE can be automated, allowing for high-throughput sample processing. researchgate.netrsc.org

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT)Addition of an organic solvent to precipitate proteins.Simple, fast, and inexpensive.May result in less clean extracts and significant matrix effects.
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases.Provides cleaner extracts than PPT and can be selective.Can be labor-intensive and may use large volumes of organic solvents.
Solid Phase Extraction (SPE)Selective adsorption of the analyte onto a solid sorbent.High selectivity, provides very clean extracts, and can be automated.Can be more expensive and requires method development to optimize sorbent and solvents.

Optimization of Chromatographic Separation Parameters (e.g., Column Chemistry, Mobile Phase Composition, Flow Rate)

Effective chromatographic separation is crucial for resolving Prednisolone and its metabolites from each other and from endogenous interferences. nih.govacs.org Key parameters for optimization include:

Column Chemistry: Reversed-phase chromatography is the most common approach for separating corticosteroids. nih.govacs.org C18 columns are widely used and provide good retention and separation for these moderately polar compounds. nih.govamecj.comamecj.com The choice of column particle size and dimensions also impacts separation efficiency and analysis time. nih.govnih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile). amecj.comupf.edu The gradient or isocratic elution profile, which dictates the change in organic solvent concentration over time, is optimized to achieve the best separation of the target analytes. nih.govacs.org

Flow Rate: The flow rate of the mobile phase through the column affects the analysis time and the efficiency of the separation. nih.govamecj.comamecj.com Optimizing the flow rate is a balance between achieving good resolution and maintaining a reasonable run time. nih.gov

Parameter Common Choices for Prednisolone Analysis Impact on Separation
Column Chemistry Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Affects retention, selectivity, and peak shape.
Mobile Phase Methanol/Water or Acetonitrile/Water with formic acid or ammonium formateInfluences the elution strength and selectivity of the separation.
Flow Rate Typically 0.5 - 1.2 mL/minImpacts analysis time, resolution, and backpressure.

By carefully selecting and optimizing these sample preparation and chromatographic parameters, in conjunction with the use of Prednisolone-d8 as a stable isotope-labeled internal standard, highly accurate and reliable bioanalytical methods can be developed and validated for the quantification of Prednisolone and its metabolites in various biological matrices.

Elucidation of Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring (MRM), High-Resolution Mass Spectrometry (HRMS))

In modern bioanalytical laboratories, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a primary technique for the quantification of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled internal standard (ISTD), such as Prednisolone-d8, is fundamental to the success of these methods, ensuring high precision and accuracy.

Multiple Reaction Monitoring (MRM): This is the most common quantitative technique performed on a triple quadrupole mass spectrometer. In an MRM experiment, specific precursor-to-product ion transitions are monitored for both the analyte (prednisolone) and the internal standard (Prednisolone-d8).

Precursor Ion Selection (Q1): The protonated molecules of prednisolone and Prednisolone-d8 are isolated in the first quadrupole (Q1). Due to the eight deuterium atoms, Prednisolone-d8 has a higher mass-to-charge ratio (m/z) than the unlabeled prednisolone, allowing the instrument to distinguish between them.

Collision-Induced Dissociation (Q2): The selected precursor ions are fragmented in the collision cell (Q2), producing characteristic product ions.

Product Ion Selection (Q3): A specific product ion for each compound is selected in the third quadrupole (Q3) and directed to the detector.

This process is highly specific; only ions that undergo the precise mass transition are detected, significantly reducing background noise and matrix interference. researchgate.net The signal intensity for steroids is generally better in the positive ionization mode. researchgate.net Prednisolone-d8 co-elutes chromatographically with prednisolone but is differentiated by its unique MRM transition, making it an ideal ISTD to correct for variations in sample preparation and instrument response. upf.edu

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the m/z of ions with very high accuracy and resolution. This allows the elemental composition of an ion to be determined. For quantitative analysis, HRMS can be used to extract a narrow-window ion chromatogram for the exact mass of the analyte and the ISTD. The high resolution effectively separates the analyte signal from isobaric interferences, providing excellent selectivity without relying solely on MS/MS fragmentation. While MRM is often used for routine quantification, HRMS is a powerful tool for metabolite identification and can also be applied for highly selective quantitative workflows. nih.gov

Rigorous Validation of Bioanalytical Methods Incorporating Prednisolone-d8 (Major) in Accordance with Regulatory Guidelines

The validation of bioanalytical methods is a mandatory process to ensure their reliability for the intended application, such as pharmacokinetic, toxicokinetic, and bioequivalence studies. pharmacyjournal.netpharmacompass.com This process is governed by strict guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eu The incorporation of Prednisolone-d8 as an internal standard is a critical component of method validation, as it helps to compensate for procedural variability. Validation assesses several key parameters to demonstrate that the method is suitable for its purpose. nih.gov

Assessment of Linearity and Construction of Calibration Curves

Linearity demonstrates the direct proportionality between the instrument response and the concentration of the analyte over a specific range. In methods utilizing Prednisolone-d8, calibration curves are constructed by plotting the peak area ratio of the analyte (prednisolone) to the ISTD (Prednisolone-d8) against the nominal concentration of the analyte.

A calibration curve should include a blank sample (matrix sample processed without ISTD), a zero sample (matrix sample processed with ISTD), and at least six to eight non-zero concentration standards. europa.eu The relationship is typically evaluated using a weighted linear regression model. The correlation coefficient (r²) is expected to be consistently greater than 0.99, indicating a strong linear relationship. researchgate.net Linearity has been demonstrated for prednisolone over various ranges, such as 100-1600 ng/mL. pharmacyjournal.net

Table 1: Example Calibration Curve Data for Prednisolone using Prednisolone-d8 as ISTD

Nominal Concentration (ng/mL)Analyte AreaISTD AreaArea Ratio (Analyte/ISTD)
515,500305,0000.051
1031,200308,0000.101
50154,000301,0000.512
100309,000306,0001.010
5001,550,000303,0005.116
10003,110,000307,00010.130
15004,600,000302,00015.232
20006,150,000305,00020.164

This table contains illustrative data.

Evaluation of Precision and Accuracy

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Accuracy refers to the closeness of the mean test results to the true or nominal value. Both are assessed by analyzing replicate Quality Control (QC) samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Intra-day precision and accuracy are determined by analyzing multiple replicates of each QC level on the same day.

Inter-day precision and accuracy are assessed by analyzing the QC samples on different days.

According to regulatory guidelines, the precision, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), should not exceed 15% (20% at the Lower Limit of Quantitation). The accuracy, expressed as the percent deviation from the nominal value, should be within ±15% (±20% at the LLOQ). europa.eu The use of Prednisolone-d8 helps ensure these stringent criteria are met by correcting for analytical variability. researchgate.net

Table 2: Representative Precision and Accuracy Data for a Validated Method

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ1.08.55.210.17.8
LQC3.06.1-2.57.5-1.3
MQC1004.21.85.32.4
HQC15003.5-0.94.8-0.5

This table contains illustrative data based on typical acceptance criteria.

Determination of Selectivity and Specificity

Selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or concomitant medications. Specificity is the ability to assess unequivocally the analyte in the presence of components that are expected to be present.

In practice, selectivity is demonstrated by analyzing blank matrix samples from at least six different sources to investigate for interfering peaks at the retention times of the analyte and the ISTD (Prednisolone-d8). pharmacyjournal.net The response of any interfering peak should not be more than 20% of the response of the analyte at the LLOQ, and not more than 5% of the response of the ISTD. The high specificity of LC-MS/MS methods, particularly the unique mass transitions monitored for both prednisolone and Prednisolone-d8, provides a high degree of confidence in the identity of the detected compounds.

Evaluation of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1. nih.gov

The Limit of Quantitation (LOQ), or more specifically the Lower Limit of Quantitation (LLOQ), is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov The LLOQ must be determined using at least five independent samples, and the precision (%CV) should not exceed 20%, while the accuracy should be within ±20% of the nominal value. nih.gov For highly sensitive LC-MS/MS methods, LLOQs for corticosteroids like prednisolone can be in the low ng/mL or even sub-ng/mL range. One validated method reported an LLOQ of 0.100 ng/mL for prednisolone in human plasma. nih.gov

Table 4: LOD and LOQ Parameters

ParameterDefinitionTypical Method of DeterminationExample Value
LODLowest concentration reliably detectedSignal-to-Noise Ratio ≥ 30.03 ng/mL
LOQ/LLOQLowest concentration reliably quantifiedPrecision ≤ 20%, Accuracy ±20%0.10 ng/mL nih.gov

Example values are for illustrative purposes and can vary significantly between different validated methods.

Application of Prednisolone D8 Major in Preclinical Metabolism and Pharmacokinetic Studies

Elucidation of Metabolic Pathways and Enzyme Kinetics Using Deuterated Tracers

The incorporation of deuterium (B1214612) into the prednisolone (B192156) molecule allows for its differentiation from endogenous counterparts and non-labeled administered drug, facilitating a clearer understanding of its metabolic fate.

In vitro metabolic stability assays are crucial for predicting a drug's metabolic clearance in the body. nih.govresearchgate.net These assays typically utilize hepatic systems like liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.govspringernature.com When Prednisolone-d8 is incubated with these systems, its disappearance over time can be monitored to determine its metabolic stability.

The primary advantage of using Prednisolone-d8 is in metabolite identification. Since the deuterated analog has a higher mass than the unlabeled compound, its metabolites can be readily distinguished from those of the non-deuterated drug and endogenous steroids using mass spectrometry. nih.gov The metabolism of prednisolone is known to involve several key transformations, including oxidation to prednisone (B1679067), and reduction to 20α-dihydroprednisolone and 20β-dihydroprednisolone. nih.govnih.gov Hydroxylation, primarily at the 6β position, is another significant metabolic pathway mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4. clinpgx.orgnih.gov It is anticipated that Prednisolone-d8 would undergo similar metabolic transformations.

Table 1: Potential Metabolites of Prednisolone-d8 in Hepatic Systems

Parent Compound Potential Metabolite Metabolic Reaction Key Enzymes
Prednisolone-d8 Prednisone-d7 Oxidation 11β-hydroxysteroid dehydrogenase
Prednisolone-d8 20α-dihydroprednisolone-d8 Reduction Carbonyl reductases
Prednisolone-d8 20β-dihydroprednisolone-d8 Reduction Carbonyl reductases

This table is illustrative and shows the expected metabolites of Prednisolone-d8 based on the known metabolic pathways of prednisolone.

The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the deuterium isotope effect (DIE) or kinetic isotope effect (KIE). nih.gov This effect is most pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step of a reaction. nih.gov Since the carbon-deuterium (C-D) bond is stronger than the C-H bond, reactions involving C-D bond cleavage will proceed more slowly.

By comparing the enzyme kinetic parameters (such as K_m and V_max) of Prednisolone-d8 with those of unlabeled prednisolone, researchers can gain insights into the reaction mechanisms of the metabolizing enzymes. nih.gov For instance, a significant DIE in the formation of 6β-hydroxyprednisolone would suggest that the abstraction of a hydrogen atom from the 6th position is a rate-determining step in the CYP3A4-mediated hydroxylation of prednisolone. Conversely, the absence of a significant DIE would indicate that other steps in the catalytic cycle, such as substrate binding or product release, are rate-limiting. nih.gov

Table 2: Hypothetical Enzyme Kinetic Parameters for the 6β-Hydroxylation of Prednisolone and Prednisolone-d8 by CYP3A4

Substrate K_m (μM) V_max (pmol/min/mg protein) Intrinsic Clearance (V_max/K_m) (μL/min/mg protein) Deuterium Isotope Effect (V_max(H)/V_max(D))
Prednisolone 50 100 2.0 -

This table presents hypothetical data to illustrate the potential impact of deuteration on enzyme kinetics. Actual values would need to be determined experimentally.

Some adverse drug reactions are caused by the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules like proteins and DNA. nih.govresearchgate.net Stable isotope-labeled compounds are valuable tools for detecting and characterizing these reactive intermediates. nih.gov Trapping agents, such as glutathione (GSH), can be used to form stable adducts with reactive metabolites, which can then be identified by mass spectrometry. The distinct isotopic signature of Prednisolone-d8 would aid in the unambiguous identification of any reactive metabolite-GSH adducts, helping to elucidate the pathways of their formation. washington.edu

Preclinical Pharmacokinetic Investigations in Animal Models Utilizing Prednisolone-d8 (Major)

The use of Prednisolone-d8 extends beyond in vitro studies to whole-animal preclinical pharmacokinetic investigations, providing a more comprehensive understanding of the drug's behavior in a living system.

In preclinical studies, Prednisolone-d8 can be used as a tracer to study the absorption, distribution, and elimination of prednisolone in animal models such as rats, dogs, and cats. nih.govnih.govresearchgate.net By administering a mixture of labeled and unlabeled prednisolone, or by administering Prednisolone-d8 alone and using it as its own internal standard, researchers can accurately quantify the concentration of the drug in various biological matrices over time. nih.gov

Pharmacokinetic parameters for unlabeled prednisolone have been established in several animal species. For instance, in rats, the plasma clearance of prednisolone is approximately 2.3 L/hr/kg, with a volume of distribution at steady-state of 0.82 L/kg. nih.gov In alpacas, intravenously administered prednisolone has an elimination half-life of 2.98 hours. frontiersin.org The oral bioavailability of prednisolone can be variable, for example, it is reported to be around 13.7% in alpacas. frontiersin.org Studies in cats have shown a plasma elimination half-life of approximately 0.87 hours after oral administration. nih.gov The use of Prednisolone-d8 in such studies allows for more precise determination of these parameters by minimizing analytical variability. nih.gov

Table 3: Representative Pharmacokinetic Parameters of Prednisolone in Various Animal Models

Animal Model Route of Administration Parameter Value Reference
Rat Intravenous Clearance 2.3 L/hr/kg nih.gov
Rat Intravenous Volume of Distribution (steady-state) 0.82 L/kg nih.gov
Alpaca Intravenous Elimination Half-life 2.98 h frontiersin.org
Alpaca Oral Bioavailability 13.7% frontiersin.org

This table provides a summary of published pharmacokinetic parameters for unlabeled prednisolone in different animal species.

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the ADME of drugs in the body based on physiological, biochemical, and physicochemical properties. nih.gov These models are increasingly used in drug development to predict human pharmacokinetics from preclinical data. whiterose.ac.uk

Data generated from studies using Prednisolone-d8 can be invaluable for the development and refinement of PBPK models for corticosteroids. nih.govnih.gov For instance, the precise tissue distribution data obtained using the deuterated tracer can help in optimizing the tissue partition coefficients used in the model. Furthermore, understanding the deuterium isotope effect on metabolism can allow for a more accurate estimation of metabolic clearance parameters within the PBPK model. While no fully elaborated PBPK models for prednisolone that directly incorporate isotopic data have been published, the methodology exists to integrate such data to improve the predictive power of these models. nih.gov A PBPK model for prednisolone in rats has been developed, and Prednisolone-d8 was utilized as an internal standard in the underlying experimental work, highlighting the integral role of stable isotope-labeled compounds in generating the high-quality data needed for such models. nih.govnih.gov

Analysis of Tissue Distribution and Compartmental Modeling in Preclinical Species

The use of stable isotope-labeled compounds, such as Prednisolone-d8, is instrumental in the precise characterization of a drug's distribution throughout the body. In preclinical research, particularly in pharmacokinetic (PK) studies, these labeled analogues serve as ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This methodology allows for the accurate quantification of the unlabeled drug in complex biological matrices, such as plasma and various tissues, by distinguishing the administered drug from its deuterated counterpart.

A key application is in the development of physiologically based pharmacokinetic (PBPK) models, which simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. These models are constructed based on the physiological parameters of the preclinical species, such as tissue volumes and blood flow rates, and are essential for understanding drug disposition and for extrapolating data from animal models to humans. nih.gov

Detailed PBPK models for prednisolone have been developed in preclinical species like male Wistar rats. nih.gov These studies involve collecting extensive data on drug concentrations in blood and a wide array of tissues. In one such study, a PBPK model was constructed incorporating 12 tissue compartments: liver, kidney, lung, heart, spleen, intestine, muscle, fat, bone, skin, brain, and a remainder compartment to ensure whole-body mass balance. nih.gov

The research revealed that the tissue distribution of prednisolone is nonlinear, largely due to saturable binding to corticosteroid-binding globulin (CBG) in the plasma and to proteins within the tissues themselves. nih.govnih.gov The model demonstrated that only the unbound fraction of prednisolone is available for distribution into tissues and subsequent elimination. nih.gov Key findings from these preclinical studies highlight the variability in drug concentration across different tissues.

Table 1: Prednisolone Tissue Binding Characteristics in a Preclinical Rat Model

ParameterValue/Description
Equilibrium Dissociation Constant (Kd) 3.01 ng/ml (shared by all tissues)
Tissues with Highest Binding Muscle, Liver, Heart, Intestine, Bone
Tissues with Lowest Binding Skin, Spleen, Fat, Kidney, Lung, Brain
Brain Tissue Partition Coefficient (Kp) 0.05 (indicating low penetration, likely due to P-glycoprotein efflux)

This interactive table summarizes the nonlinear tissue binding findings for prednisolone in a preclinical rat model, data crucial for developing accurate PBPK models. nih.gov

Such detailed compartmental modeling, which relies on the precise quantification afforded by stable isotope standards like Prednisolone-d8, provides profound insights. For instance, it was determined that prednisolone distribution into fat and bone was limited primarily to the interstitial space, and brain concentrations were exceptionally low due to the action of efflux transporters like P-glycoprotein. nih.govnih.gov This level of detail is critical for predicting drug efficacy and potential toxicity in specific organs.

Contribution to Mechanistic Pharmacological Research Through Stable Isotope Labeling

Stable isotope labeling, particularly with deuterium, is a powerful technique in mechanistic pharmacological research that offers significant advantages over other methods, such as radioisotope labeling, as it avoids radiation hazards. nih.gov The incorporation of deuterium atoms into the prednisolone molecule to create Prednisolone-d8 results in a compound that is chemically identical to the parent drug in its biological activity but has a higher mass. This mass difference allows it to be easily differentiated from the endogenous, unlabeled compound using mass spectrometry. nih.gov

This differentiation is fundamental for several areas of mechanistic research:

Elucidation of Metabolic Pathways: By administering Prednisolone-d8, researchers can accurately trace its metabolic fate. The metabolites formed will also carry the deuterium label, allowing for their unambiguous identification against a background of endogenous substances. This is particularly important for corticosteroids like prednisolone, which undergo complex metabolic processes, including interconversion with prednisone and hydroxylation by cytochrome P450 enzymes. nih.govnih.gov The ability to track the labeled molecule provides definitive evidence of specific metabolic conversions.

Accurate Pharmacokinetic Profiling: Stable isotope-labeled steroids are invaluable as biological internal standards in pharmacokinetic studies. nih.gov When analyzing biological samples, adding a known quantity of Prednisolone-d8 allows for precise quantification of the unlabeled prednisolone administered as the therapeutic agent. This corrects for any sample loss during extraction and analytical variability, leading to highly accurate and reliable pharmacokinetic data.

Distinguishing Exogenous from Endogenous Steroids: The human body naturally produces corticosteroids. In studies aiming to understand the pharmacokinetics of administered prednisolone, it is crucial to distinguish it from endogenous cortisol. Using a deuterated version like Prednisolone-d8 as a tracer allows researchers to measure the concentration-time profile of the exogenous drug without interference from the body's own hormones. nih.gov

Methodological Considerations, Challenges, and Future Research Directions for Prednisolone D8 Major

Examination of Potential Isotopic Effects on Chromatographic Behavior and Ionization Efficiency

The substitution of hydrogen with deuterium (B1214612) in Prednisolone-d8 can lead to isotopic effects that influence its analytical behavior. These effects, while often subtle, are crucial considerations for developing robust and accurate quantitative assays.

Chromatographic Behavior: A primary isotopic effect observed is a shift in retention time during liquid chromatography (LC). Deuterated compounds, including Prednisolone-d8, often elute slightly earlier than their non-deuterated counterparts. chromforum.orgskyline.ms This phenomenon, known as the "isotope effect on retention," is attributed to the stronger C-D bond compared to the C-H bond, which can alter the molecule's interaction with the stationary phase of the chromatography column. acs.orgmyadlm.org Inadequate chromatographic separation between the analyte and its deuterated internal standard can lead to differential matrix effects, where co-eluting substances interfere with the ionization of one compound more than the other, compromising accuracy. acs.orgchromatographyonline.com

Ionization Efficiency: The efficiency with which Prednisolone-d8 is ionized in a mass spectrometer's source, typically by electrospray ionization (ESI), is assumed to be identical to that of native prednisolone (B192156). This assumption is fundamental to the principle of isotope dilution mass spectrometry (IDMS). wikipedia.orgresearchgate.net However, some studies have noted that significant deuterium labeling can potentially lead to slight differences in ionization efficiency. acs.org This is particularly relevant in situations with substantial matrix suppression, where even minor chromatographic separation between the analyte and the internal standard can expose them to different levels of interfering compounds, thus affecting their ionization differently. acs.org

Table 1: Summary of Potential Isotopic Effects on Prednisolone-d8
Analytical ParameterObserved Isotopic EffectPotential ConsequenceMitigation Strategy
Chromatographic Retention TimeDeuterated standard may elute slightly earlier than the unlabeled analyte. chromforum.orgskyline.msIncomplete co-elution, leading to differential matrix effects and inaccurate quantification. acs.orgchromatographyonline.comOptimize chromatographic conditions to ensure complete co-elution.
Mass Spectrometric IonizationGenerally considered identical to the unlabeled analyte, but can be affected by matrix components if not co-eluting. acs.orgresearchgate.netInaccurate analyte-to-internal standard response ratios.Ensure chromatographic co-elution; use of 13C-labeled standards can be an alternative. chromforum.org

Strategies for Development and Certification of Prednisolone-d8 (Major) as a Metrological Reference Material

Establishing Prednisolone-d8 as a metrological reference material, or a Certified Reference Material (CRM), is a meticulous process that ensures its suitability for high-accuracy applications. This process is generally guided by international standards such as ISO Guides 34 and 35. wikipedia.orgnih.govresearchgate.net

The key steps in this process include:

Material Processing: Synthesis and purification of the Prednisolone-d8 material to achieve the highest possible chemical and isotopic purity.

Homogeneity Assessment: Ensuring that the property of interest (e.g., purity) is uniform throughout the entire batch of the material. researchgate.net This is typically assessed by analyzing multiple samples from different units of the batch.

Stability Assessment: Evaluating the stability of the material under defined storage and transport conditions to establish a shelf-life. wikipedia.orgresearchgate.net

Characterization and Value Assignment: The purity of the material is determined using primary methods of measurement, which are of the highest metrological order. nih.gov Isotope Dilution Mass Spectrometry (IDMS) is a key primary method used for this purpose. wikipedia.orgnih.gov The characterization often involves a collaborative study with multiple competent laboratories to ensure the accuracy and reliability of the assigned value. nih.gov

Uncertainty Evaluation: A comprehensive uncertainty budget is calculated, accounting for all potential sources of error in the characterization, homogeneity, and stability assessments. iaea.org

Certification and Documentation: A certificate is issued that details the certified value, its expanded uncertainty, and provides a statement of metrological traceability to the International System of Units (SI). nih.govaccredia.it

National Metrology Institutes (NMIs), such as the National Institute of Standards and Technology (NIST) in the USA, are often responsible for developing and certifying such high-order reference materials. nist.govnih.gov

Exploration of Emerging Technologies and Innovations in Stable Isotope-Labeled Bioanalysis

The field of bioanalysis is continuously evolving, with new technologies enhancing the application of stable isotope-labeled standards like Prednisolone-d8.

Advances in Mass Spectrometry: Modern mass spectrometers offer increased sensitivity, faster scanning speeds, and higher resolution. nih.govlcms.cz This allows for the detection of analytes at lower concentrations and improves the ability to resolve analytes from interfering matrix components. Techniques like high-resolution mass spectrometry (HRMS) provide more specific detection, further reducing the risk of interference.

Innovations in Isotope Labeling: While deuterium labeling is common, there is growing interest in using other stable isotopes like ¹³C and ¹⁵N. chromatographyonline.com These heavier isotopes often exhibit smaller chromatographic isotope effects compared to deuterium, which can be advantageous in certain applications. chromforum.org Furthermore, advances in synthetic chemistry are making a wider variety of isotopically labeled compounds commercially available. nih.gov

Metabolic Labeling Techniques: In proteomics and metabolomics research, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are used. nih.govcreative-proteomics.com In SILAC, cells are grown in media containing isotopically labeled amino acids, which are then incorporated into newly synthesized proteins. nih.gov This allows for highly accurate relative quantification of proteins between different cell populations. While not directly involving Prednisolone-d8, these approaches highlight the expanding utility of stable isotopes in biological research. creative-proteomics.comlabinsights.nl

Table 2: Emerging Technologies in Stable Isotope Bioanalysis
Technology/InnovationDescriptionImpact on Bioanalysis
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements, enabling more specific detection of analytes.Improved selectivity and reduced interference from matrix components.
Alternative Stable Isotope Labels (e.g., 13C, 15N)Use of heavier stable isotopes that may exhibit less pronounced chromatographic isotope effects. chromatographyonline.comCan provide better co-elution with the analyte, improving accuracy. chromforum.org
Advanced Chromatographic TechniquesUltra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times.Better separation of analytes from complex matrix components.
Automated Sample PreparationRobotic systems for sample extraction and preparation.Increased throughput and improved reproducibility of analytical methods.

Broader Academic Implications for Glucocorticoid Research, Analytical Science, and Isotope Chemistry

The use of Prednisolone-d8 and other stable isotope-labeled standards has significant implications across several scientific disciplines.

Glucocorticoid Research: The accurate measurement of glucocorticoids is fundamental to understanding their physiological and pharmacological roles. nih.gov The use of IDMS with deuterated standards like Prednisolone-d8 has revolutionized the ability to measure these hormones with high accuracy and precision, overcoming the limitations of older methods like immunoassays which can suffer from cross-reactivity. nih.gov This enables more reliable research into adrenal disorders, drug metabolism, and the therapeutic effects of synthetic glucocorticoids. nih.govupf.edu

Analytical Science: Isotope dilution is considered a primary ratio method of measurement in the International System of Units. rsc.org The application of IDMS using standards like Prednisolone-d8 exemplifies a high-order analytical technique that provides traceability and comparability of results. wikipedia.org The challenges associated with isotope effects and standard certification drive further research into chromatographic theory, mass spectrometric ionization, and metrology.

Isotope Chemistry: The study of isotope effects on chemical and physical properties remains an active area of research. nih.gov The chromatographic separation of deuterated and non-deuterated compounds provides a practical example of the kinetic isotope effect. The synthesis and characterization of complex deuterated molecules like Prednisolone-d8 contribute to the advancement of synthetic organic chemistry and the production of tools for various scientific fields, from medicine to environmental science. labinsights.nlnih.gov

Q & A

Q. How can researchers validate the use of Prednisolone-d8 as an internal standard (IS) in LC-MS/MS pharmacokinetic studies?

Methodological Answer:

  • Prednisolone-d8 is validated by comparing its retention time, ionization efficiency, and matrix effects with unlabeled prednisolone in biological matrices (e.g., plasma, tissue homogenates). Conduct spike-and-recovery experiments at low, medium, and high concentrations (e.g., 1–100 ng/mL) to assess linearity (R² ≥ 0.99) and precision (%CV < 15%) .
  • Ensure isotopic purity (>95%) via high-resolution mass spectrometry (HRMS) to avoid interference from non-deuterated analogs. Cross-validate with alternative IS (e.g., prednisone-d8) to confirm specificity .

Q. What experimental controls are essential when quantifying Prednisolone-d8 in tissue distribution studies?

Methodological Answer:

  • Include blank matrix samples (e.g., drug-free tissue homogenates) to assess background noise.
  • Use quality control (QC) samples spiked with Prednisolone-d8 at known concentrations to monitor intra- and inter-day variability.
  • Validate extraction efficiency via protein precipitation or solid-phase extraction, reporting recovery rates (≥80% recommended) .

Advanced Research Questions

Q. How do researchers address nonlinear plasma-protein binding of Prednisolone-d8 in physiologically based pharmacokinetic (PBPK) modeling?

Methodological Answer:

  • Incorporate equilibrium dialysis or ultrafiltration to measure free vs. bound fractions of Prednisolone-d8 across concentrations. Use nonlinear regression (e.g., Hill equation) to model saturation kinetics .
  • Validate models by comparing simulated vs. observed tissue-to-plasma ratios in preclinical studies (e.g., rodent liver/kidney). Adjust for species-specific differences in albumin binding affinity .

Q. What strategies resolve contradictions in Prednisolone-d8 stability data across different biological matrices?

Methodological Answer:

  • Perform stability studies under varied conditions (e.g., room temperature, freeze-thaw cycles, long-term storage at −80°C). For discrepancies, verify matrix effects (e.g., phospholipid interference in plasma vs. bile) using post-column infusion assays .
  • Apply mixed-effects meta-analysis to pooled data from independent labs, accounting for covariates like pH or enzymatic activity in specific matrices .

Q. How can researchers optimize chromatographic separation of Prednisolone-d8 from endogenous corticosteroids in complex matrices?

Methodological Answer:

  • Use orthogonal separation techniques:
  • HPLC: C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile).
  • UHPLC: Employ sub-2µm particles for enhanced resolution (e.g., 1.7µm BEH C18).
    • Confirm selectivity via MRM transitions (e.g., m/z 377.2 → 359.2 for Prednisolone-d8 vs. m/z 369.2 → 351.2 for endogenous prednisolone) .

Methodological Design & Data Analysis

Q. What statistical approaches are recommended for dose-response studies using Prednisolone-d8?

Methodological Answer:

  • Apply nonlinear mixed-effects modeling (NONMEM) to estimate pharmacokinetic parameters (e.g., clearance, volume of distribution).
  • For small sample sizes, use Bayesian hierarchical models to reduce bias in parameter estimates. Report 95% credible intervals and posterior predictive checks .

Q. How should researchers design experiments to assess Prednisolone-d8’s role in glucocorticoid receptor (GR) binding assays?

Methodological Answer:

  • Use competitive binding assays with fluorescently labeled dexamethasone as a tracer. Include saturation binding curves to determine Kd and Bmax.
  • Validate GR specificity via siRNA knockdown or receptor antagonists (e.g., mifepristone). Normalize data to protein content (Bradford assay) .

Ethical & Reporting Standards

Q. What metadata must be reported when publishing Prednisolone-d8 studies to ensure reproducibility?

Methodological Answer:

  • Document isotopic purity, supplier details (e.g., Toronto Research Chemicals), and storage conditions (2–8°C for CATO standards) .
  • Adhere to NIH preclinical guidelines: report animal welfare protocols, sample sizes, and randomization methods. Use ARRIVE 2.0 checklists for in vivo studies .

Handling Complex Data

Q. How do researchers mitigate batch-to-batch variability in Prednisolone-d8 synthesis for longitudinal studies?

Methodological Answer:

  • Characterize each batch via NMR (deuterium incorporation ≥98%) and LC-UV/HRMS.
  • Establish a certified reference material (CRM) with inter-lab validation, referencing ISO 17034 standards .

Q. What bioinformatics tools are suitable for integrating Prednisolone-d8 pharmacokinetic data with transcriptomic profiles?

Methodological Answer:

  • Use pathway analysis tools (e.g., Ingenuity Pathway Analysis) to correlate drug exposure with GR-regulated genes.
  • Apply machine learning (e.g., random forests) to identify covariates (e.g., CYP3A4 activity) influencing inter-individual variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.